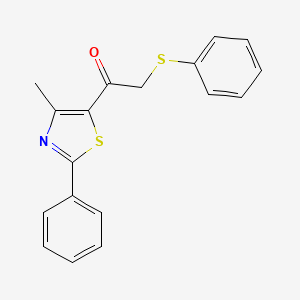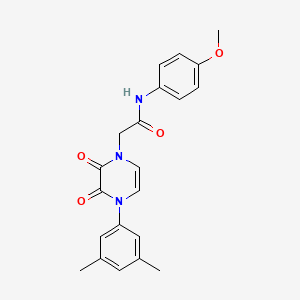![molecular formula C22H20ClN5O2S B2482139 N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1224005-30-4](/img/structure/B2482139.png)
N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals known for their complex heterocyclic frameworks, which often exhibit significant biological activity. The synthesis and analysis of such compounds involve multi-step reactions, leading to the formation of a final product with precise molecular architecture.
Synthesis Analysis
The synthesis of heterocyclic compounds like the one mentioned typically involves condensation reactions, cyclization, and functional group transformations. For example, Sunder and Maleraju (2013) describe the synthesis of N-(3-chloro-4-fluorophenyl)-2 derivatives with anti-inflammatory activity, highlighting the steps involved in creating complex molecules with specific biological functions (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The analysis of molecular structures in this class of compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, providing insights into the molecular framework and functional groups present. Crystallographic studies can also reveal intermolecular interactions and molecular conformations, as discussed by Narayana et al. (2016) for C,N-disubstituted acetamides (Narayana et al., 2016).
Scientific Research Applications
Anticancer and Antimicrobial Applications
- Research indicates that analogs of the 1,2,4-triazolo[4,3-a]pyrazine core structure, similar to N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide, have been synthesized and shown promising results in inhibiting cancer cell lines and possessing antimicrobial activities. Specifically, certain analogs were found to be active against the HCT 116 cancer cell line, indicating potential applications in cancer therapy. These compounds also displayed antimicrobial properties, highlighting their potential in combating microbial infections (Kumar et al., 2019).
Structural and Synthetic Studies
- The compound's structural analogs have been the focus of synthesis and structural studies, aiming to explore their potential in various biological applications. Such studies are crucial in understanding the chemical properties and potential uses of these compounds in pharmaceuticals and other scientific applications. For instance, studies on the synthesis of novel compounds with similar structures have provided insights into their chemical behavior and potential applications (Karpina et al., 2019).
Antitumoral and Antiviral Activities
- Compounds related to N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide have been synthesized and tested for their antiviral and antitumoral activities. Structural variations in these compounds have been linked to their biological properties, providing a foundation for the development of new therapeutic agents (Jilloju et al., 2021).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-4-7-18(17(23)10-13)24-19(29)12-31-22-26-25-20-21(30)27(8-9-28(20)22)16-6-5-14(2)15(3)11-16/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDRYNQMTFMBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine](/img/structure/B2482057.png)


![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2482060.png)
![N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide](/img/structure/B2482062.png)

![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)






![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2482076.png)